![molecular formula C7H6ClN3OS B2885673 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 24918-21-6](/img/structure/B2885673.png)

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

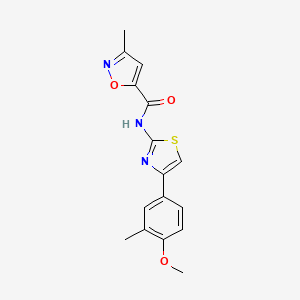

Description

“6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound . It is listed in chemical databases, indicating its relevance in chemical research .

Molecular Structure Analysis

The molecular structure of the parent compound, 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, has been reported . The addition of the O-methyloxime group would modify this structure.Scientific Research Applications

Drug Discovery and Development

The unique structure of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime makes it a valuable scaffold in medicinal chemistry. Its ability to interact with various biological targets can lead to the development of new therapeutic agents. For instance, imidazothiazole derivatives have been studied for their potential to activate human constitutive androstane receptor (CAR), which plays a significant role in drug metabolism .

Electrochemical Applications

The electrochemical properties of amines and their derivatives are well-documented. The compound could be used in electrochemical synthesis or as a mediator in electrochemical sensors due to its potential for oxidation and reduction reactions .

Future Directions

Mechanism of Action

Target of Action

The primary target of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist to the CAR . It stimulates the nuclear translocation of CAR, which then binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR by 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these pathways can influence the body’s response to drugs and toxins.

Result of Action

The activation of CAR by 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime leads to the transcription of genes involved in drug metabolism and transport . This can alter the body’s response to certain drugs and toxins, potentially enhancing drug efficacy or reducing toxicity.

properties

IUPAC Name |

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3OS/c1-12-9-4-5-6(8)10-7-11(5)2-3-13-7/h2-4H,1H3/b9-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPNWBPKQRIWNG-RUDMXATFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(N=C2N1C=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(N=C2N1C=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)

![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2885598.png)

![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)

![Tert-butyl N-[(3S,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2885600.png)

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)

![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2885613.png)